

Application Notes and Protocols for NP3-562 in In Vivo Experiments

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Compound of Interest

Compound Name: NP3-562

Cat. No.: B12376434

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Introduction

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1 β and IL-18, and induces pyroptotic cell death.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **NP3-562** has demonstrated efficacy in preclinical models of inflammation, such as acute peritonitis in mice. [1][3] These application notes provide detailed protocols for the in vivo administration of **NP3-562**, along with relevant pharmacological data.

Quantitative Data Summary

The following tables summarize the key quantitative data for **NP3-562** based on available preclinical studies.

Table 1: In Vitro Potency of **NP3-562**

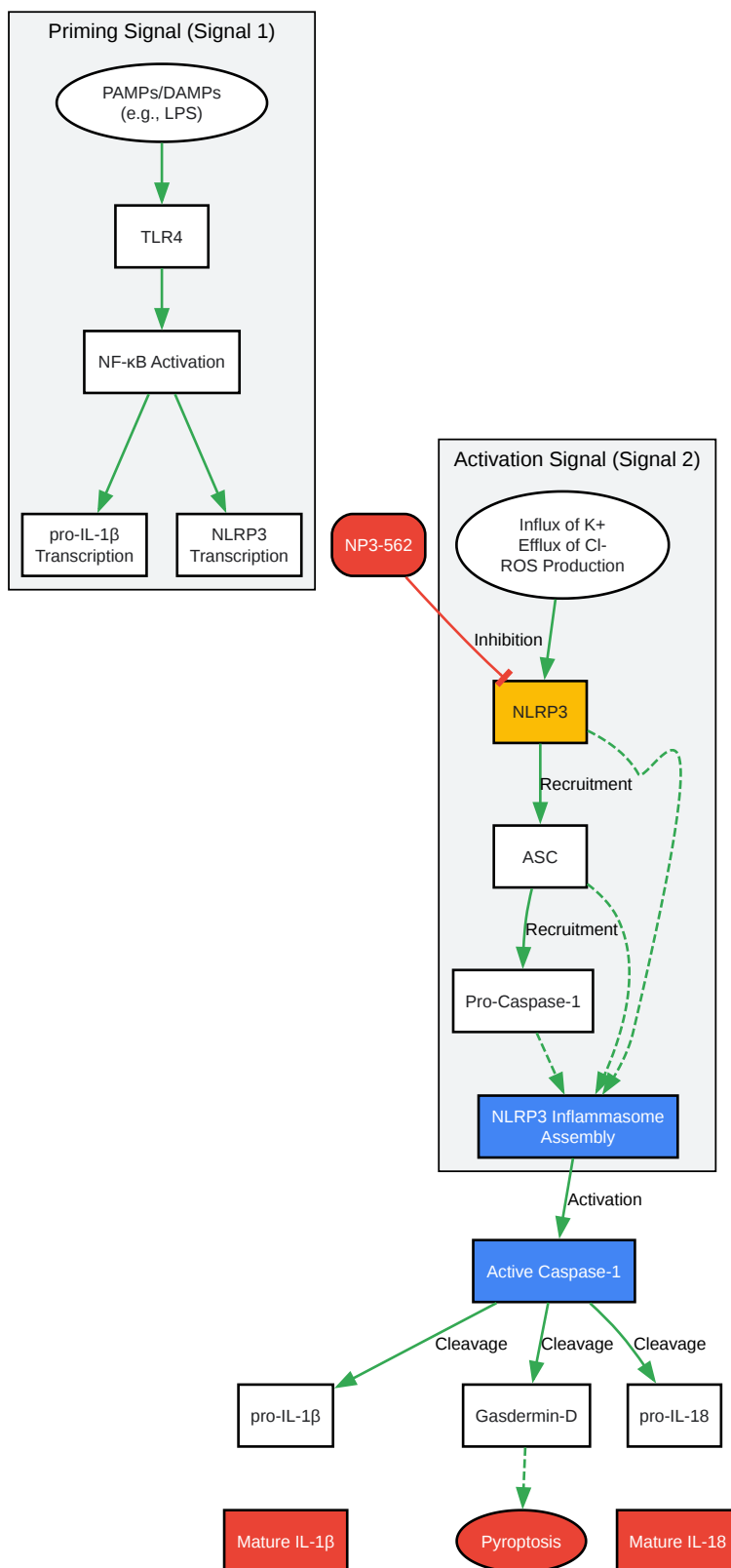
Assay	Cell Type	Stimulus	IC50
IL-1 β Release	THP-1 cells	Nigericin	66 nM[1]
IL-1 β Release	Human whole blood	LPS/ATP	214 nM[1][2]
IL-1 β Release	Mouse whole blood	LPS/ATP	248 nM[1]
NLRP3 NACHT Domain Binding	Fluorescence Polarization	-	0.26 μ M

Table 2: In Vivo Pharmacokinetics and Efficacy of **NP3-562** in Mice

Parameter	Route of Administration	Dose	Value	Animal Model
Efficacy	Oral (p.o.)	30 mg/kg	Full inhibition of IL-1 β release[1][3]	Acute Peritonitis
Efficacy	Oral (p.o.)	100 mg/kg	>90% inhibition of IL-1 β release[1]	Acute Peritonitis
Efficacy	Oral (p.o.)	10 mg/kg	Reduced efficacy[1]	Acute Peritonitis
Brain Exposure	Oral (p.o.)	50 mg/kg	0.398 μ M[1]	C57BL/6 Mice
Brain-to-Plasma Ratio (Kp)	Oral (p.o.)	50 mg/kg	0.2[1]	C57BL/6 Mice
Half-life (T1/2)	Intravenous (i.v.)	Not Specified	3.5 h[1]	Not Specified
Blood Concentration for 90% IL-1 β Inhibition	Oral (p.o.)	50 mg/kg	1.68 \pm 0.53 μ M	C57BL/6 Mice

Signaling Pathway

The diagram below illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by **NP3-562**.



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Caption: **NP3-562** inhibits the NLRP3 inflammasome assembly.

Experimental Protocols

Protocol 1: Oral Administration of **NP3-562** in a Mouse Model of Acute Peritonitis

This protocol describes the oral administration of **NP3-562** to mice in an experimental model of monosodium urate (MSU)-induced acute peritonitis.

Materials:

- **NP3-562**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Monosodium urate (MSU) crystals
- Sterile Phosphate-Buffered Saline (PBS)
- Female C57BL/6 mice (6-8 weeks old)
- Oral gavage needles
- Standard laboratory equipment for animal handling and injections

Procedure:

- Preparation of **NP3-562** Formulation:

- Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.^[1]
- Dissolve **NP3-562** in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).
- Ensure the solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution. Prepare fresh on the day of the experiment.
- Animal Handling and Dosing:
 - Acclimatize female C57BL/6 mice for at least one week before the experiment.
 - Administer **NP3-562** or vehicle control via oral gavage at the desired dose (e.g., 30 mg/kg). The volume administered is typically 10 mL/kg of body weight.
- Induction of Peritonitis:
 - One hour after the administration of **NP3-562** or vehicle, induce peritonitis by intraperitoneal (i.p.) injection of MSU crystals (e.g., 1 mg in 0.5 mL of sterile PBS).
- Sample Collection and Analysis:
 - At a predetermined time point after MSU injection (e.g., 4-6 hours), euthanize the mice.
 - Collect peritoneal lavage fluid by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.
 - Centrifuge the lavage fluid to pellet the cells.
 - Analyze the supernatant for IL-1 β levels using an ELISA kit according to the manufacturer's instructions.
 - The cell pellet can be used for cell counting and differential analysis (e.g., neutrophil recruitment) by flow cytometry.

Protocol 2: Intravenous Administration of NP3-562

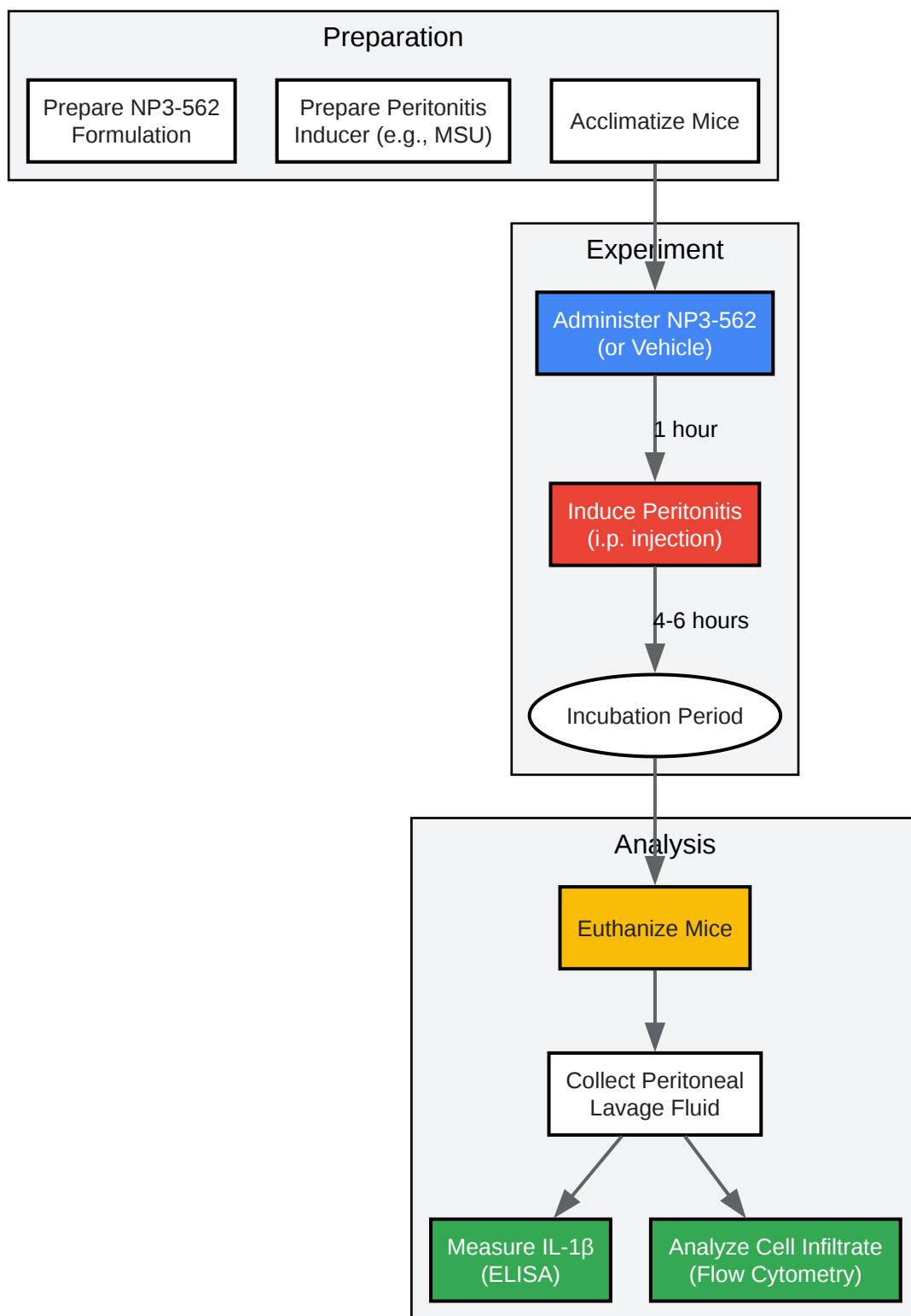
While a specific detailed protocol for the intravenous administration of **NP3-562** is not readily available in the searched literature, a general protocol can be adapted based on its known intravenous half-life. The formulation from the oral administration protocol may not be suitable for intravenous injection. A formulation with a lower percentage of DMSO and PEG300, or a cyclodextrin-based vehicle, would be more appropriate. Researchers should perform solubility and stability tests to develop a suitable intravenous formulation.

General Considerations for Intravenous Administration:

- **Vehicle:** A common vehicle for intravenous administration of small molecules is a solution of 5-10% DMSO in saline or a solution containing a solubilizing agent like SBE- β -CD. The final concentration of DMSO should be kept as low as possible.
- **Dose:** The intravenous dose would likely be lower than the oral dose. Dose-ranging studies should be performed to determine the optimal dose.
- **Administration:** Administer the **NP3-562** solution via the tail vein. The injection should be performed slowly.
- **Pharmacokinetic Analysis:** To determine the pharmacokinetic profile, blood samples should be collected at various time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Plasma concentrations of **NP3-562** can then be measured using a suitable analytical method like LC-MS/MS.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo experiment with **NP3-562**.



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Caption: General workflow for in vivo testing of **NP3-562**.

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